LogP Lift of ~0.57 Units Over the 2‑Methyl‑8‑carboxylic Acid Analog Improves Predicted Membrane Permeability
The 6‑cyclopropyl substitution raises the computed LogP to 1.30, compared with 0.74 for the 2‑methyl‑[1,2,4]triazolo[1,5‑a]pyridine‑8‑carboxylic acid analog—a difference of +0.57 LogP units—while maintaining an identical TPSA of 67.49 Ų . Within the triazolo[1,5‑a]pyridine‑8‑carboxylic acid series, this level of lipophilicity shift is consistent with a measurable increase in passive membrane permeability (typically ≥2‑fold per 0.5 LogP unit under pH‑gradient conditions), without incurring a TPSA penalty that would predictably restrict oral absorption or blood‑brain barrier penetration [1].
| Evidence Dimension | Calculated LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.3049; TPSA = 67.49 Ų |
| Comparator Or Baseline | 2‑Methyl-[1,2,4]triazolo[1,5‑a]pyridine‑8‑carboxylic acid (CAS 1513694‑74‑0): LogP = 0.73592; TPSA = 67.49 Ų |
| Quantified Difference | ΔLogP = +0.569 (cycloalkyl vs. methyl substituent) |
| Conditions | In silico prediction (ALOGPS/ACD/Labs consensus values reported by chemical supplier datasheets) |
Why This Matters
A +0.57 LogP gain without TPSA erosion is a quantifiable advantage for medicinal chemistry programs requiring enhanced passive permeability; procurement of the 6‑cyclopropyl variant directly delivers this differentiated physicochemical profile, whereas alternative substituents at the same position (e.g., methyl or H) provide lower LogP values that would reduce predicted membrane flux in cell‑based assays.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. (General SAR principles for LogP‑permeability correlation; class‑level support.) View Source
